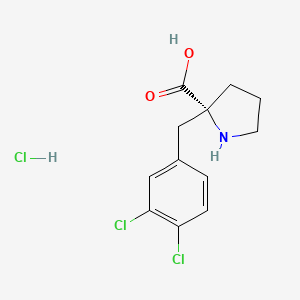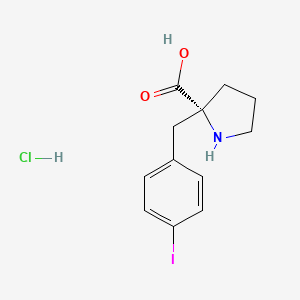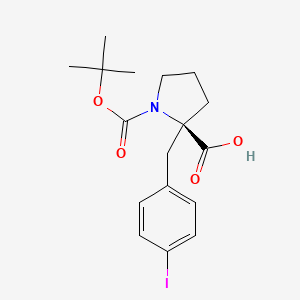
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde
Descripción general
Descripción
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde, also known as EMSICA, is an organosulfur compound that has been found to possess a variety of biological activities. EMSICA has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Organic Synthesis and Antioxidant Evaluation
- Facile Synthesis and Antioxidant Evaluation : Isoxazolone derivatives, including those synthesized from reactions involving aromatic aldehydes, have shown significant biological and medicinal properties. A study highlights the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the utility of multi-component reactions in preparing heterocycles with potential antioxidant evaluation. This synthesis approach, involving aromatic aldehydes, could potentially be applied to derivatives of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde for the development of novel antioxidants (Laroum et al., 2019).
Chemical Modification and Reactivity
- Chemical Modification in Ionic Liquids : Ionic liquids (ILs) have been used as solvents for cellulose and can be applied as reaction media for its chemical modification. The study discusses the use of ILs for the homogeneous acylation, carbanilation, and silylation of cellulose, which could be relevant for modifying 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde in similar solvent systems, potentially enhancing its reactivity and application range (Heinze et al., 2008).
Antioxidant Capacity Assays
- ABTS/PP Decolorization Assay : The ABTS radical cation-based assays are abundant in evaluating antioxidant capacity. This review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, which might be applicable for testing the antioxidant capacity of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde derivatives. The study highlights the importance of understanding specific reactions, such as coupling, which might influence comparisons between antioxidants (Ilyasov et al., 2020).
Analytical Methods for Determining Antioxidant Activity
- Review of Analytical Methods : A comprehensive review of the most important tests used to determine antioxidant activity provides insight into detection mechanisms, applicability, and the advantages and disadvantages of various methods. This information is crucial for researchers looking to evaluate the antioxidant potential of compounds, including 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde and its derivatives. The review covers tests based on hydrogen atom transfer, electron transfer, and mixed methods, offering a roadmap for selecting appropriate assays (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
2-ethylsulfanyl-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAYYYSBZJAEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376889 | |
| Record name | 2-ethylthio-1-methylimidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
191411-48-0 | |
| Record name | 2-ethylthio-1-methylimidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














